1-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a cyclopentathiazole structure. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate . The azetidine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the cyclopentathiazole ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and azetidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
1-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, disrupting its function and leading to cell death. The azetidine ring may interact with enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar biological activities.
Azetidine derivatives: Compounds such as azetidine-2-carboxylic acid are structurally related and have comparable chemical properties.
Cyclopentathiazole derivatives: These compounds share the cyclopentathiazole ring and are studied for their unique chemical reactivity
Uniqueness
1-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is unique due to its combination of three distinct moieties, which confer a wide range of chemical and biological activities. This makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
2-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-12-19-14-5-2-3-7-16(14)22(12)13-9-21(10-13)11-18-20-15-6-4-8-17(15)23-18/h2-3,5,7,13H,4,6,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSMZCGIMGHRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)CC4=NC5=C(S4)CCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.